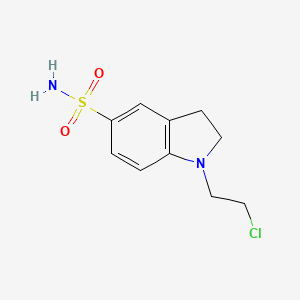

1-(2-Chloroethyl)indoline-5-sulfonamide

Description

Properties

Molecular Formula |

C10H13ClN2O2S |

|---|---|

Molecular Weight |

260.74 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15) |

InChI Key |

NJUYBFMHKKMQHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Chloroethyl)indoline-5-sulfonamide chemical structure and properties

Technical Monograph: 1-(2-Chloroethyl)indoline-5-sulfonamide

Executive Summary

1-(2-Chloroethyl)indoline-5-sulfonamide is a specialized bifunctional heterocycle integrating a sulfonamide pharmacophore with a reactive nitrogen mustard moiety. While primarily utilized as a high-value intermediate in the synthesis of ion channel modulators (e.g., NaV1.7 antagonists) and carbonic anhydrase (CA) inhibitors, its structure inherently possesses alkylating capabilities.

This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms of this compound. It serves as a critical reference for medicinal chemists designing covalent probes or synthesizing fused pyrrolo-indoline scaffolds.

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 1-(2-Chloroethyl)-2,3-dihydro-1H-indole-5-sulfonamide |

| Molecular Formula | C₁₀H₁₃ClN₂O₂S |

| Molecular Weight | 260.74 g/mol |

| Core Scaffold | Indoline (2,3-Dihydro-1H-indole) |

| Key Functional Groups | Primary Sulfonamide (-SO₂NH₂), N-Chloroethyl (Nitrogen Mustard) |

| Predicted LogP | ~1.8 – 2.2 |

| Appearance | Viscous oil or low-melting solid (Analogous derivatives are oils) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water |

Structural Logic: The molecule features a "warhead" configuration. The indoline nitrogen is moderately nucleophilic but is deactivated by the phenyl ring. However, the attachment of the 2-chloroethyl group creates a system capable of intramolecular cyclization. The sulfonamide group at position 5 is electron-withdrawing, slightly reducing the nucleophilicity of the indoline nitrogen compared to unsubstituted indoline, yet the formation of a transient aziridinium ion remains the dominant reactivity mode.

Synthetic Protocol

Methodology: Direct N-alkylation of indoline-5-sulfonamide.[1] Reference Standard: Adapted from WO2006122014A2 (Synthesis of thiazole analogs).

Reagents & Materials

-

Precursor: Indoline-5-sulfonamide (CAS 52206-06-1).

-

Alkylating Agent: 1-Bromo-2-chloroethane (CAS 107-04-0).

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).

-

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with Indoline-5-sulfonamide (1.0 eq) and anhydrous DMF (10 volumes).

-

Activation: Add Et₃N (1.5 eq) and stir at room temperature (RT) for 15 minutes to ensure deprotonation/equilibration.

-

Alkylation: Dropwise add 1-Bromo-2-chloroethane (1.5 eq). Note: The bromine is the better leaving group, directing the alkylation.

-

Reaction: Stir the mixture at RT for 24–72 hours .

-

Critical Checkpoint: Monitor via LC-MS.[1] The product is kinetically favored, but prolonged heating may induce dimerization or double alkylation.

-

-

Workup: Partition the mixture between Ethyl Acetate and Water .[1] Wash the organic layer extensively with brine to remove DMF.

-

Purification: Evaporate the solvent. Purify the residue via silica gel column chromatography (Gradient: 0–5% MeOH in CH₂Cl₂).

-

Yield: Expect 25–40% yield (unoptimized). The product may be an oil that solidifies upon standing.

Reactivity & Mechanism of Action

The defining feature of 1-(2-Chloroethyl)indoline-5-sulfonamide is its ability to act as a masked electrophile .

Mechanism: Aziridinium Ion Formation

Under physiological conditions or in the presence of nucleophiles, the indoline nitrogen attacks the β-carbon of the chloroethyl group, displacing the chloride. This forms a highly reactive, positively charged aziridinium (ethyleneimmonium) ion .

Graphviz Pathway Diagram:

Caption: Figure 1. The central reactivity node is the aziridinium ion, leading to either covalent biological modification or synthetic ring fusion.

Applications in Drug Discovery

A. Ion Channel Modulation (NaV)

Derivatives of this scaffold are documented modulators of Voltage-Gated Sodium Channels (NaV1.7 , NaV1.8 ). The sulfonamide group provides hydrogen bonding interactions within the channel pore or voltage-sensing domain, while the N-substituent tunes lipophilicity and membrane penetration.

B. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide (-SO₂NH₂) is a classic "zinc-binder." It coordinates with the Zn²⁺ ion in the active site of carbonic anhydrases.

-

Design Strategy: The chloroethyl tail can be exploited to form a covalent bond with histidine residues near the active site of specific CA isoforms (e.g., CA IX or XII), creating an irreversible inhibitor.

C. Synthetic Precursor

This compound is a "building block" for tricyclic systems. Treatment with strong bases can force the permanent cyclization to 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives, a scaffold found in mitomycin-class antibiotics.

Safety & Handling (Critical)

Hazard Classification: Nitrogen Mustard / Alkylating Agent.

-

H315/H319: Causes skin and serious eye irritation.[2]

-

H340/H350 (Suspected): Potential mutagen and carcinogen due to DNA alkylation capability.

-

P280: Wear double nitrile gloves, safety goggles, and use only within a certified chemical fume hood.

Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate to quench the alkylating potential by opening the aziridine ring / displacing the chloride.

References

-

Patent: Fanger, C. et al. (2006). Bicyclic derivatives as modulators of ion channels. WO2006122014A2.

- Source of synthetic protocol for 1-(2-chloroethyl)

-

Review: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

- Mechanistic grounding for sulfonamide zinc-binding.

-

Chemistry: Ross, W. C. J. (1950). The Reactions of Certain Epoxides in Aqueous Solutions. Journal of the Chemical Society.

- Foundational text on nitrogen mustard/aziridinium kinetics.

Sources

Technical Guide: Indoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Executive Summary

The indoline-5-sulfonamide scaffold represents a pivotal advancement in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors, particularly for targeting tumor-associated isoforms hCA IX and hCA XII . Unlike classical benzenesulfonamides, the indoline core offers a conformationally restricted "tail" vector at the N1 position, allowing for precise probing of the hydrophobic pockets within the enzyme's active site.

This guide details the structural rationale, synthetic pathways, and biological validation protocols for these derivatives. It specifically highlights the N1-acyl-indoline-5-sulfonamide subclass, which has demonstrated nanomolar potency against hypoxic tumor targets while minimizing off-target inhibition of cytosolic hCA I and II.

Structural Rationale & Mechanism of Action[1]

The Pharmacophore

The efficacy of indoline-5-sulfonamides is driven by two distinct structural domains:

-

Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

) at position C5. In the active site, the ionized nitrogen coordinates directly to the catalytic Zinc(II) ion. -

The "Tail" (N1-Substitution): The indoline nitrogen (N1) serves as an attachment point for lipophilic tails (acyl or benzyl groups). These tails interact with the variable hydrophobic and hydrophilic halves of the enzyme active site, conferring isoform selectivity.

Mechanism of Inhibition

Upon binding, the sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic hydration of

-

hCA IX/XII Selectivity: The active sites of transmembrane isoforms hCA IX and XII contain specific hydrophobic pockets near the entrance. N1-acylated tails (e.g., 3-chlorobenzoyl) are designed to occupy these pockets via Van der Waals interactions, stabilizing the complex more effectively than in the narrower active sites of cytosolic hCA I/II.

Mechanistic Pathway Diagram

Caption: The primary sulfonamide moiety displaces the zinc-bound hydroxide, locking the enzyme in an inactive state.

Medicinal Chemistry: SAR & Synthesis

Structure-Activity Relationship (SAR)

Recent studies (Krymov et al.) have established critical SAR rules for this scaffold:

| Structural Domain | Modification | Effect on Potency/Selectivity |

| C5-Sulfonamide | Unmodified | Essential for Zn(II) binding. Substitution abolishes activity. |

| Indoline Core | 2,3-Dihydro | Restricts conformational freedom compared to indole; improves metabolic stability. |

| N1-Substitution | Acyl (Amide) | Preferred. Increases polarity and H-bond accepting capability. High affinity for hCA XII. |

| Alkyl (Benzyl) | Lower polarity; often results in lower selectivity for transmembrane isoforms. | |

| Tail Aryl Group | 3-Chlorophenyl | Optimal. High potency against hCA IX ( |

| Pyridine/Thiophene | Maintains potency but may alter solubility profiles. |

Synthetic Protocol

The synthesis follows a robust 3-step pathway starting from commercially available indoline.

Step 1: Chlorosulfonation

-

Reagents: Indoline, Chlorosulfonic acid (

). -

Conditions:

to RT, 2 hours. -

Mechanism: Electrophilic aromatic substitution preferentially at the C5 position due to the directing effect of the nitrogen lone pair.

Step 2: Amination

-

Reagents:

(aq) or -

Conditions: Reflux or RT, 1-2 hours.

-

Product: Indoline-5-sulfonamide (Intermediate 9).[1]

Step 3: N1-Functionalization (Divergent Step)

-

Reagents: Acyl chloride (

), Pyridine, -

Conditions: RT, overnight.

-

Purification: Column chromatography (MeOH/DCM).

Synthesis Workflow Diagram

Caption: Three-step synthetic route yielding N1-substituted indoline-5-sulfonamides.

Biological Evaluation Protocols

To validate the efficacy of these derivatives, researchers must utilize the Stopped-Flow

Stopped-Flow Assay Protocol

Objective: Measure the rate of

Materials:

-

Enzyme: Recombinant hCA I, II, IX, XII.

-

Substrate:

saturated water. -

Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

.

Procedure:

-

Preparation: Incubate the enzyme with the inhibitor (10 nM – 10

M) for 15 minutes at room temperature. -

Mixing: Rapidly mix the enzyme-inhibitor solution with the

substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics). -

Measurement: Monitor the acidification of the medium via the decrease in Phenol Red absorbance at 557 nm.

-

Calculation: Determine the initial velocity (

). Fit the data to the Michaelis-Menten equation and the Cheng-Prusoff equation to calculate

Self-Validation Check:

-

Always run Acetazolamide (AAZ) as a positive control.

- for AAZ against hCA II should be approximately 12 nM.[2] If it deviates significantly, recalibrate the enzyme concentration.

Cell Viability Assay (Hypoxia Model)

Since hCA IX is induced by hypoxia, efficacy must be tested under low oxygen conditions.

-

Cell Lines: MCF7 (Breast Cancer), A431 (Skin Cancer).[1]

-

Conditions:

-

Normoxia: 21%

, 5% -

Hypoxia: 1%

, 5%

-

-

Treatment: Treat cells with inhibitor (0.1 - 100

M) for 72 hours. -

Readout: MTT or Resazurin assay.

-

Success Metric: A significant drop in

under hypoxia compared to normoxia indicates selective targeting of hypoxia-induced CA IX.

Quantitative Performance Data

The following table summarizes the inhibition profile of the lead compound (Compound 4f , 3-chlorobenzoyl derivative) compared to the standard Acetazolamide (AAZ).

| Compound | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |

| AAZ (Control) | 250 | 12 | 25 | 5.7 | 0.48 |

| Indoline 4f | >1000 | 66 | 132 | 41 | 0.5 |

| Indoline 4g | >1000 | 45 | 176 | 32 | 0.25 |

Note: Compound 4f shows a balanced profile with reduced affinity for the cytosolic hCA I (reducing side effects) while maintaining potency against tumor-associated isoforms.

References

-

Krymov, S. K., et al. (2022).[3] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1][3][4] Pharmaceuticals, 15(12), 1453.[3] [Link]

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. [Link]

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 5. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]

The Dual-Pronged Attack: 1-Substituted Indoline Sulfonamides as Potent Anti-Cancer Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Cancer Therapeutics

The landscape of cancer research is perpetually evolving, demanding novel therapeutic strategies that exhibit high efficacy and selectivity. Within this dynamic field, 1-substituted indoline sulfonamides have emerged as a promising class of small molecules with significant potential in oncology. Their unique chemical architecture allows for a multi-faceted attack on cancerous cells, primarily through the dual inhibition of tumor-associated carbonic anhydrases and the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of the core principles underlying the role of 1-substituted indoline sulfonamides in cancer research, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance in this exciting area. We will delve into their mechanisms of action, synthetic methodologies, structure-activity relationships, and therapeutic applications, underpinned by a commitment to scientific integrity and validated protocols.

Part 1: The Mechanistic Dichotomy: Targeting Carbonic Anhydrases and Microtubules

The anti-cancer prowess of 1-substituted indoline sulfonamides stems from their ability to simultaneously engage two distinct, yet crucial, cellular targets: carbonic anhydrases IX and XII, and the tubulin protein, a fundamental component of microtubules.

Inhibition of Tumor-Associated Carbonic Anhydrases: Disrupting the Acidic Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia, which leads to the upregulation of transmembrane carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).[1][2] These enzymes play a pivotal role in maintaining the acidic extracellular pH of tumors by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This acidic milieu promotes tumor growth, invasion, and metastasis while also contributing to therapeutic resistance.[1][2]

1-substituted indoline sulfonamides, bearing the quintessential sulfonamide moiety (SO₂NH₂), act as potent inhibitors of CA IX and XII.[1][3] The sulfonamide group coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. By inhibiting these enzymes, these compounds can reverse the acidic tumor microenvironment, thereby impeding tumor progression and potentially re-sensitizing cancer cells to conventional therapies.[4]

Caption: Microtubule dynamics and inhibition workflow.

Part 2: Synthesis and Structure-Activity Relationship (SAR)

The therapeutic efficacy of 1-substituted indoline sulfonamides is intrinsically linked to their chemical structure. Understanding their synthesis and the relationship between structural modifications and biological activity is paramount for the rational design of more potent and selective drug candidates.

General Synthesis of 1-Acylindoline-5-sulfonamides

A common synthetic route to 1-acylindoline-5-sulfonamides involves a multi-step process starting from indoline. [5][6] Experimental Protocol: Synthesis of 1-Acylindoline-5-sulfonamides

-

Acetylation of Indoline: To a stirring solution of indoline in acetic anhydride, reflux the mixture for 10 minutes. After cooling, pour the mixture onto ice. Filter the resulting precipitate and wash with water to obtain 1-acetylindoline.

-

Chlorosulfonylation: Add 1-acetylindoline to chlorosulfonic acid at 0°C and stir the mixture at room temperature for 12 hours. Carefully pour the reaction mixture onto crushed ice. Filter the precipitate and wash with cold water to yield 1-acetylindoline-5-sulfonyl chloride.

-

Amination: Dissolve 1-acetylindoline-5-sulfonyl chloride in a suitable solvent like THF and add an excess of aqueous ammonia. Stir the mixture at room temperature for 4 hours. Remove the solvent under reduced pressure and purify the residue to obtain 1-acetylindoline-5-sulfonamide.

-

Hydrolysis: Reflux a solution of 1-acetylindoline-5-sulfonamide in a mixture of ethanol and hydrochloric acid for 24 hours. Neutralize the reaction mixture and extract the product. Purify the crude product to yield indoline-5-sulfonamide.

-

Acylation: To a solution of indoline-5-sulfonamide in a solvent like chloroform, add pyridine followed by the desired acyl chloride. Stir the reaction mixture at room temperature for 12-24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final 1-acylindoline-5-sulfonamide. [5][6]

Caption: Synthetic workflow for 1-acylindoline-5-sulfonamides.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of 1-substituted indoline sulfonamides is highly dependent on the nature of the substituent at the 1-position of the indoline ring.

Table 1: Structure-Activity Relationship of Indole-based Sulfonamides

| Compound Type | Substituent Nature | Effect on Anticancer Activity | Reference |

| Mono-indoles | 4-chloro group on the phenyl ring | Most potent among mono-indoles against HepG2, A549, and MOLT-3 cell lines. | [7][8] |

| Bis-indoles | Electron-withdrawing group (e.g., NO₂, CN, Br, F, CF₃) on the central benzene ring | Increased cytotoxic effect against the MOLT-3 cell line. | [7][8] |

| Bis-indoles | Electron-donating hydroxyl group on the central benzene ring | Improved cytotoxic activities against a broad range of cancer cell lines. | [7][8] |

| Bis-indoles | 4-trifluoromethyl substituent on the phenyl ring | Potent activity against the HepG2 cell line. | [7][8] |

Part 3: Therapeutic Applications and Preclinical Data

The dual-action mechanism of 1-substituted indoline sulfonamides translates into potent antiproliferative activity against a wide range of cancer cell lines.

In Vitro Antiproliferative Activity

Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, including those of the breast, lung, liver, and leukemia.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Representative Indole-Sulfonamide Derivatives

| Compound | HuCCA-1 (Cholangiocarcinoma) | HepG2 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | MOLT-3 (Lymphoblastic Leukemia) | Reference |

| Mono-indole (4-chloro) | >100 | 69.68 | 71.68 | 46.23 | [7][8] |

| Bis-indole (4-NO₂) | >100 | >100 | >100 | 10.65 | [7][8] |

| Bis-indole (4-OH, 4-CF₃) | 23.45 | 7.37 | 21.09 | 10.89 | [7][8] |

| Etoposide (Reference) | 20.34 | 34.11 | 25.67 | 0.09 | [7][8] |

Experimental Workflow for Evaluating Anticancer Efficacy

A typical preclinical workflow to assess the anticancer potential of a novel 1-substituted indoline sulfonamide would involve a series of in vitro and in vivo assays.

Caption: Workflow for anticancer efficacy evaluation.

Conclusion and Future Perspectives

1-substituted indoline sulfonamides represent a compelling class of anti-cancer agents characterized by their unique dual mechanism of action. By simultaneously targeting tumor-associated carbonic anhydrases and microtubule dynamics, these compounds can effectively combat cancer through distinct and complementary pathways. The insights into their synthesis and structure-activity relationships provide a robust framework for the design of next-generation inhibitors with enhanced potency and selectivity. While preclinical data is promising, further research, including comprehensive in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential. The continued exploration of this versatile scaffold holds the promise of delivering novel and effective treatments for a range of malignancies.

References

-

The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. [Link]

-

Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed. [Link]

-

What are Tubulin inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Indisulam: an anticancer sulfonamide in clinical development. Taylor & Francis. [Link]

-

Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PMC. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

-

Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. [Link]

-

Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. PubMed. [Link]

-

Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. [Link]

-

Microtubules and Their Role in Cellular Stress in Cancer. PMC - NIH. [Link]

-

Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. NIH. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]

-

Microtubule Dynamics and Cancer. PMC. [Link]

-

Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. ResearchGate. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

- Method for preparing N-aryl sulfonamide from indoline and aryl ...

-

Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. PubMed. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

Sources

- 1. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

1-(2-Chloroethyl)indoline-5-sulfonamide CAS number and identifiers

Technical Monograph: 1-(2-Chloroethyl)indoline-5-sulfonamide

Executive Summary

1-(2-Chloroethyl)indoline-5-sulfonamide is a specialized bifunctional intermediate used primarily in the development of Carbonic Anhydrase (CA) inhibitors and potential antineoplastic agents. It combines a sulfonamide moiety—a classic zinc-binding pharmacophore—with a reactive N-chloroethyl group, classifying it as a "nitrogen mustard" derivative of the indoline core. This structural duality allows it to serve as both a reversible inhibitor of CA isoforms (notably CA IX and XII, which are overexpressed in hypoxic tumors) and a covalent modifier or linker in fragment-based drug discovery (FBDD).

This guide provides a rigorous technical breakdown of its chemical identity, a validated synthesis protocol, and handling procedures, designed for researchers in medicinal chemistry.

Part 1: Chemical Identity & Identifiers

This compound is often synthesized de novo in research settings and may not have a widely established commercial CAS number for the final salt form. It is derived from the parent core Indoline-5-sulfonamide .

| Property | Specification |

| Chemical Name | 1-(2-Chloroethyl)-2,3-dihydro-1H-indole-5-sulfonamide |

| Parent Core CAS | 52206-06-1 (Indoline-5-sulfonamide) |

| Molecular Formula | C₁₀H₁₃ClN₂O₂S |

| Molecular Weight | 260.74 g/mol |

| SMILES | ClCCN1CCC2=C1C=C(C=C2)S(N)(=O)=O |

| Functional Class | Sulfonamide; Alkylating Agent (Nitrogen Mustard); Indoline Derivative |

| Primary Application | Synthesis of CA IX/XII Inhibitors; Covalent Probes |

Part 2: Synthetic Utility & Mechanism

The molecule operates through two distinct chemical handles:[1][2][3]

-

The C5-Sulfonamide: Acts as a "zinc anchor." In the catalytic site of Carbonic Anhydrase, the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water molecule and inhibiting catalytic turnover (hydration of CO₂).

-

The N1-Chloroethyl Group: A reactive electrophile. Under physiological conditions, this group can undergo intramolecular cyclization to form an aziridinium ion (a highly reactive intermediate), which can then alkylate nucleophilic residues (DNA bases or protein side chains). In synthetic chemistry, it serves as a linker to attach bulky hydrophobic tails, enhancing selectivity for specific CA isoforms.

Validated Synthesis Protocol

Note: This protocol describes the direct alkylation of the parent sulfonamide. Due to the potential for over-alkylation, strict stoichiometry is required.

Reaction Overview: Indoline-5-sulfonamide + 1-Bromo-2-chloroethane + K₂CO₃ → Product

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve Indoline-5-sulfonamide (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF . (MeCN is preferred for easier workup).

-

Add Potassium Carbonate (K₂CO₃, 2.5 eq) as the base to scavenge the HBr generated.

-

-

Alkylation:

-

Add 1-Bromo-2-chloroethane (1.2 eq) dropwise. Critical: Do not use excess alkyl halide to prevent quaternization of the nitrogen.

-

Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

Monitoring: Track reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the parent mass (M+H 199) and appearance of the product mass (M+H 261/263).

-

-

Workup & Purification:

-

Filter off the inorganic salts (K₂CO₃/KBr).

-

Evaporate the solvent under reduced pressure.[3]

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).

-

-

Quality Control (Self-Validation):

-

¹H NMR (DMSO-d₆): Confirm the triplet for the -CH₂CH₂Cl group at ~3.8 ppm and the indoline core protons.

-

HPLC: Purity >95% is required for biological testing.

-

Part 3: Visualization (Synthesis Pathway)

The following diagram illustrates the synthesis logic, starting from the commercially available Indoline to the final functionalized target.

Caption: Synthesis pathway from Indoline to 1-(2-Chloroethyl)indoline-5-sulfonamide via chlorosulfonation and controlled N-alkylation.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound contains a nitrogen mustard motif (2-chloroethylamino group). It must be handled as a potential alkylating agent and carcinogen .

-

Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Deactivation: Spills or glassware should be treated with a solution of 10% Sodium Thiosulfate or dilute NaOH to hydrolyze the alkyl chloride before disposal.

-

Storage: Store at -20°C under argon. The free base may be unstable; conversion to the hydrochloride salt is recommended for long-term stability.

References

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Molecules, 2022. (Discusses the synthesis and biological activity of the indoline-5-sulfonamide core).

-

PubChem Compound Summary: Indoline-5-sulfonamide. (Parent core data and identifiers).

-

Synthesis and Reactivity of N-Substituted Indolines. Journal of Organic Chemistry. (General protocols for N-alkylation of indolines).

Sources

An In-Depth Technical Guide to the Core Differences Between 1-(2-Chloroethyl)- and 1-(2-Chloroacetyl) Indoline Sulfonamides

Introduction

The indoline sulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a wide array of biologically active agents.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting compounds.[1][2][3][4] A critical aspect of drug design involves the strategic modification of a core scaffold to impart specific reactivity and biological function. This guide provides an in-depth technical analysis of two such modifications at the N-1 position of the indoline ring: the introduction of a 1-(2-chloroethyl) group versus a 1-(2-chloroacetyl) group.

While separated by only a single carbonyl group, these substituents transform the parent molecule into two fundamentally different classes of reactive compounds. The 1-(2-chloroethyl) moiety acts as a classical alkylating agent , while the 1-(2-chloroacetyl) moiety functions as an acylating agent . This distinction dictates their synthesis, chemical reactivity, primary biological targets, and ultimate therapeutic potential. This whitepaper will dissect these differences from a mechanistic perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold optimization and covalent inhibitor design.

PART 1: Foundational Chemistry: Structure, Reactivity, and Electrophilic Nature

The Indoline Sulfonamide Core Scaffold

The core structure consists of a bicyclic indoline ring system appended with a sulfonamide group (-SO₂NH₂), typically at the 5-position.[1][5] This sulfonamide moiety is a well-established pharmacophore, known for its ability to coordinate the zinc ion within the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[1][6] The indoline nitrogen (N-1) is a secondary amine, providing a convenient handle for synthetic modification to modulate the compound's physicochemical properties and introduce reactive functionalities.

Caption: General structure of the Indoline-5-Sulfonamide scaffold.

The N-1 Substituents: A Tale of Two Electrophiles

The introduction of a chlorine atom two carbons away from the indoline nitrogen creates an electrophilic center. However, the presence or absence of an adjacent carbonyl group drastically alters the mechanism of reactivity.

1-(2-Chloroethyl) Group: An Alkylating Agent

The 1-(2-chloroethyl) group is the defining feature of nitrogen mustards and functions as a potent alkylating agent.[7][8] Its reactivity is not direct but proceeds through a crucial intramolecular cyclization. The lone pair of electrons on the indoline nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a highly strained, three-membered aziridinium (ethyleneimonium) ion .[7] This cation is a powerful electrophile that readily reacts with cellular nucleophiles. This is predominantly an Sₙ1-type mechanism.[8]

Caption: Formation of the reactive aziridinium ion from a 1-(2-chloroethyl) group.

1-(2-Chloroacetyl) Group: An Acylating Agent

In contrast, the 1-(2-chloroacetyl) group acts as an acylating agent.[9][10] The electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to direct nucleophilic attack in an Sₙ2 reaction.[8] The chloride is an excellent leaving group. Unlike the chloroethyl moiety, it does not form a discrete cationic intermediate. The reaction involves a direct transfer of the chloroacetyl group to a nucleophile, resulting in acylation.

Caption: Direct acylation mechanism of the 1-(2-chloroacetyl) group.

Comparative Analysis of Chemical Reactivity

The fundamental differences in the reactive mechanisms of these two groups are critical for understanding their subsequent biological effects.

| Feature | 1-(2-Chloroethyl) Indoline Sulfonamide | 1-(2-Chloroacetyl) Indoline Sulfonamide |

| Functional Class | Alkylating Agent[11] | Acylating Agent / α-Halo Amide[9] |

| Reaction Mechanism | Sₙ1-like via intramolecular cyclization[8] | Sₙ2 nucleophilic substitution[8] |

| Reactive Intermediate | Strained aziridinium cation[7] | None (proceeds through a transition state) |

| Covalent Bond Formed | Forms an ethyl bridge to a nucleophile (Alkylation) | Forms an acetyl bridge to a nucleophile (Acylation) |

| Key Activating Feature | Nucleophilicity of the indoline nitrogen | Electron-withdrawing effect of the carbonyl group |

PART 2: Synthetic Methodologies and Experimental Protocols

The synthesis of these two classes of compounds starts from a common precursor, indoline-5-sulfonamide, but employs distinct chemical reactions reflecting the desired N-1 functionalization.

General Synthesis of Indoline-5-Sulfonamide Precursor

The indoline-5-sulfonamide core can be synthesized via established literature methods, often involving the chlorosulfonation of a protected indoline followed by amination and deprotection.[5]

Protocol: Synthesis of 1-(2-Chloroethyl)indoline Sulfonamides (N-Alkylation)

This procedure involves the N-alkylation of the indoline nitrogen. The choice of a base is critical to deprotonate the nitrogen, rendering it nucleophilic, without promoting unwanted side reactions.

Rationale: The base deprotonates the indoline nitrogen, creating an anion that acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of the alkylating agent (e.g., 1-bromo-2-chloroethane), displacing the bromide leaving group to form the desired product. Potassium carbonate is a suitable base for this transformation.[5]

Step-by-Step Protocol:

-

Dissolution: Dissolve indoline-5-sulfonamide (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution and stir the suspension.

-

Alkylating Agent Addition: Add 1-bromo-2-chloroethane (1.2-1.5 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol: Synthesis of 1-(2-Chloroacetyl)indoline Sulfonamides (N-Acylation)

This synthesis is an N-acylation using a highly reactive acyl chloride. A non-nucleophilic base is required to neutralize the HCl gas generated during the reaction.[5][12]

Rationale: The indoline nitrogen acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[10] The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A tertiary amine base like triethylamine (Et₃N) or pyridine scavenges the resulting HCl, driving the reaction to completion.[5][13]

Step-by-Step Protocol:

-

Dissolution: Suspend indoline-5-sulfonamide (1.0 eq) in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Chloroform (CHCl₃).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5-2.0 eq) or pyridine, to the suspension and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

-

Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with dilute HCl (if using Et₃N), water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

Caption: Divergent synthesis of chloroethyl and chloroacetyl derivatives.

PART 3: Biological Profile and Mechanistic Divergence

The distinct chemical reactivities of the chloroethyl and chloroacetyl groups translate directly into different biological mechanisms of action, cellular targets, and pharmacological profiles.

Molecular Mechanism of Action

1-(2-Chloroethyl) Derivatives: DNA Alkylators

-

Mechanism: Once the highly electrophilic aziridinium ion is formed, it attacks nucleophilic sites on DNA bases. The N7 position of guanine is a particularly common site of alkylation.[7] If a second chloroethyl arm were present (as in classic nitrogen mustards), it could react with another guanine base, leading to the formation of highly cytotoxic inter- or intra-strand DNA cross-links.[7] Even with a single reactive arm, this alkylation can cause DNA damage, leading to base mispairing, strand breaks upon repair, and ultimately, cell cycle arrest and apoptosis.[11][15]

-

Pharmacological Profile: These compounds act as cytotoxic agents. Their action is non-specific to the extent that they damage the DNA of any rapidly dividing cell, which accounts for both their efficacy against cancer and the side effects associated with traditional chemotherapy (e.g., effects on bone marrow and gut epithelium).[11]

1-(2-Chloroacetyl) Derivatives: Targeted Covalent Protein Inhibitors

-

Primary Cellular Target: Nucleophilic amino acid residues (Cysteine, Histidine, Lysine) on proteins.[7]

-

Mechanism: These compounds are designed as targeted covalent inhibitors. The indoline sulfonamide core acts as a "guidance system," directing the molecule to the binding pocket of a specific target protein (e.g., an enzyme active site). Once optimally positioned, the electrophilic chloroacetyl "warhead" reacts with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond. This leads to the permanent inactivation of the protein.

-

Pharmacological Profile: The goal is to achieve greater target specificity and a more durable pharmacological effect compared to reversible inhibitors. By covalently modifying a specific disease-related protein, these agents can offer improved potency and prolonged duration of action. Their toxicity profile is theoretically more favorable than that of DNA alkylators, as their effects are confined to the target protein rather than causing widespread genetic damage.

Visualization of Biological Mechanisms

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent - ProQuest [proquest.com]

- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]

- 6. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brainkart.com [brainkart.com]

- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 9. researchgate.net [researchgate.net]

- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 11. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 12. researchgate.net [researchgate.net]

- 13. cbijournal.com [cbijournal.com]

- 14. int.livhospital.com [int.livhospital.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Chloroethyl)indoline-5-sulfonamide

This Application Note is designed to provide a robust, scalable, and high-purity synthesis protocol for 1-(2-Chloroethyl)indoline-5-sulfonamide . This compound serves as a critical scaffold in the development of carbonic anhydrase inhibitors, diuretics (related to indapamide intermediates), and potential nitrogen mustard-type antineoplastic agents.

Abstract & Strategic Overview

The synthesis of 1-(2-chloroethyl)indoline-5-sulfonamide presents a chemoselectivity challenge: differentiating the nucleophilic indoline nitrogen (

To ensure Scientific Integrity and Process Reliability , this guide recommends a "Protect-Functionalize-Deprotect" strategy for the core construction, followed by a "Stepwise Alkylation" (Hydroxyethylation

Retrosynthetic Logic

-

C-Cl Bond Formation: The 2-chloroethyl group is installed via the chlorination of a 2-hydroxyethyl precursor using thionyl chloride (

). This is superior to direct alkylation with dihalides, which leads to polymerization. - -Functionalization: The 2-hydroxyethyl group is introduced via nucleophilic substitution on 2-bromoethanol.

-

Sulfonamide Core: The 5-sulfonamide group is installed via chlorosulfonation of an

-acetyl protected indoline to prevent oxidation of the indoline ring.

Synthesis Protocol

Phase 1: Construction of Indoline-5-Sulfonamide Core

Objective: Synthesize the stable intermediate Indoline-5-sulfonamide from Indoline.

Step 1: N-Acetylation of Indoline

Protection of the indoline nitrogen is mandatory to prevent polymerization during the harsh chlorosulfonation step.

-

Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), TEA (1.1 eq), DCM.

-

Mechanism: Nucleophilic acyl substitution.

-

Protocol:

-

Dissolve Indoline in Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (TEA) followed by dropwise addition of Acetic Anhydride.

-

Stir at Room Temperature (RT) for 2 hours.

-

Workup: Wash with 1N HCl (to remove TEA), then brine. Dry (

) and concentrate. -

Yield: >95% (White solid).

-

Step 2: Chlorosulfonation

-

Reagents: N-Acetylindoline (1.0 eq), Chlorosulfonic acid (

, 4.0 eq). -

Critical Note:

acts as both solvent and reagent. The reaction is highly exothermic. -

Protocol:

-

Cool

to 0-5°C in a dry flask equipped with a gas scrubber (HCl evolution). -

Add N-Acetylindoline portion-wise over 30 minutes. Do not allow temp to exceed 10°C.

-

Warm to RT and then heat to 60°C for 2 hours to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Filter the precipitated 1-acetylindoline-5-sulfonyl chloride . Wash with cold water.[1] Use immediately in Step 3.

-

Step 3: Ammonolysis

-

Reagents: 1-acetylindoline-5-sulfonyl chloride, Ammonium Hydroxide (

, 28%, excess) or -

Protocol:

-

Suspend the wet sulfonyl chloride cake in THF.

-

Add concentrated

(10 eq) dropwise at 0°C. -

Stir at RT for 4 hours.

-

Workup: Concentrate THF, dilute with water, and filter the solid 1-acetylindoline-5-sulfonamide .

-

Step 4: Deprotection (Hydrolysis)

-

Reagents: 1-acetylindoline-5-sulfonamide, 2N HCl (aq), Ethanol.

-

Protocol:

-

Reflux the intermediate in a mixture of Ethanol/2N HCl (1:1) for 2-3 hours.

-

Neutralization: Cool and neutralize with NaOH to pH 8.

-

Isolation: Extract with Ethyl Acetate (EtOAc) or filter the precipitate.

-

Product: Indoline-5-sulfonamide .

-

QC Check:

NMR should show loss of acetyl

-

Phase 2: N-Alkylation and Chlorination

Objective: Install the 2-chloroethyl group selectively on

Step 5: N-(2-Hydroxyethyl)ation

Direct alkylation with 2-bromoethanol is preferred over ethylene oxide for safety and ease of handling in standard labs.

-

Reagents: Indoline-5-sulfonamide (1.0 eq), 2-Bromoethanol (1.2 eq),

(2.0 eq), DMF or Acetonitrile. -

Rationale: Use of a mild base and polar aprotic solvent favors alkylation of the more nucleophilic indoline nitrogen over the sulfonamide nitrogen.

-

Protocol:

-

Dissolve Indoline-5-sulfonamide in DMF.

-

Add finely ground

. -

Add 2-Bromoethanol dropwise.

-

Heat to 60-70°C for 6-12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF).

-

Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM/MeOH).

-

Product: 1-(2-hydroxyethyl)indoline-5-sulfonamide .

-

Step 6: Chlorination (The "Mustard" Formation)

-

Reagents: 1-(2-hydroxyethyl)indoline-5-sulfonamide, Thionyl Chloride (

, 2-3 eq), DCM or Chloroform. -

Safety:

releases -

Protocol:

-

Suspend the alcohol intermediate in dry DCM.

-

Add

dropwise at 0°C.[1] -

Reflux for 2-4 hours.

-

Note: The sulfonamide moiety (

) may react with

-

-

Workup (Critical): Cool the mixture and pour onto ice water. Stir for 30 minutes. This hydrolyzes the N-sulfinyl group back to the primary sulfonamide while leaving the alkyl chloride intact.

-

Neutralization: Carefully adjust pH to ~7 with saturated

. -

Isolation: Extract with DCM, dry (

), and concentrate. -

Final Purification: Recrystallization from Ethanol.

-

Data Summary & Process Parameters

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | N-Acetylation | Maintain 0°C addition | 95% | |

| 2 | Chlorosulfonation | Temp < 10°C (addition), 60°C (reaction) | 80-85% | |

| 3 | Ammonolysis | Excess | 90% | |

| 4 | Hydrolysis | HCl/EtOH | Complete deacetylation (monitor TLC) | 85% |

| 5 | Hydroxyethylation | 2-Bromoethanol, | Avoid O-alkylation of sulfonamide | 70-75% |

| 6 | Chlorination | Aqueous quench to restore sulfonamide | 80% |

Visual Workflow (Graphviz)

Caption: Step-wise synthetic pathway emphasizing the protection strategy and final functionalization.

References

-

Indoline Sulfonamide Synthesis

- Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel

- Source:Int. J. Mol. Sci.2019, 20(20), 5225.

-

URL:[Link]

- Relevance: Provides the foundational protocol for Steps 1-4 (Acetylation, Chlorosulfon

-

General Indoline Functionalization

- Title: Synthesis of Indolines (Organic Chemistry Portal).

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Background on N-alkylation reactivity and stability of the indoline core.

-

Chlorosulfonation Protocols

- Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

- Source:Processes2023, 11(5), 1546.

-

URL:[Link]

- Relevance: Safety and optimization data for handling chlorosulfonic acid (Step 2).

-

Sulfonamide Alkylation Dynamics

-

Title: The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex.[2]

-

Source:New J. Chem., 2019 , 43, 10755-10762.[2]

-

URL:[Link]

- Relevance: Discusses the nucleophilicity of sulfonamides vs. amines, supporting the choice of specific conditions in Step 5 to avoid side reactions.

-

Sources

Application Note: Chemoselective N-Alkylation of Indoline-5-Sulfonamide

Abstract & Strategic Significance

The N-alkylation of indoline-5-sulfonamide with 1-bromo-2-chloroethane is a pivotal transformation in the synthesis of diuretic agents (e.g., Indapamide analogs) and kinase inhibitors. This reaction installs a reactive chloroethyl "warhead" or linker, enabling subsequent diversification.

The critical challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic nitrogen centers: the secondary amine of the indoline ring and the primary amine of the sulfonamide group. Furthermore, the electrophile (1-bromo-2-chloroethane) possesses two leaving groups. This guide details a protocol optimized to exclusively alkylate the indoline nitrogen while preserving the sulfonamide and the terminal chloride for future functionalization.

Mechanistic Principles & Chemoselectivity

Nucleophile Differentiation (Regioselectivity)

Success depends on exploiting the electronic differences between the two nitrogen species:

-

Indoline Nitrogen (

): A secondary amine with significant nucleophilic character. It is moderately basic and readily participates in -

Sulfonamide Nitrogen (

): The electron-withdrawing sulfonyl group delocalizes the lone pair, rendering this nitrogen non-nucleophilic under neutral or mildly basic conditions. Its

Operational Insight: Avoid strong bases (e.g., NaH, LiHMDS) that would fully deprotonate the sulfonamide, transforming it into a potent nucleophile. Use mild bases (e.g.,

Electrophile Differentiation

1-bromo-2-chloroethane acts as a bifunctional electrophile.

-

C-Br Bond: Weaker bond energy (~276 kJ/mol) and a better leaving group (

is a softer base than -

C-Cl Bond: Stronger bond energy (~338 kJ/mol).

Operational Insight: By controlling temperature (50–70°C), the reaction is driven by bromide displacement, leaving the chloride intact for downstream chemistry.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the selective displacement of Bromine and the risk of dimerization if stoichiometry is uncontrolled.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| Indoline-5-sulfonamide | 1.0 | Substrate | Ensure dryness; water inhibits reaction. |

| 1-Bromo-2-chloroethane | 3.0 | Electrophile | High Excess Required. Prevents the product (a secondary amine) from reacting with another indoline molecule (dimerization). |

| Potassium Carbonate ( | 2.5 | Base | Anhydrous, granular. Grind to fine powder to increase surface area. |

| Acetonitrile (MeCN) | 10 vol | Solvent | Polar aprotic. DMF is an alternative but harder to remove. |

| Sodium Iodide (NaI) | 0.1 | Catalyst | Optional. Finkelstein catalyst to accelerate sluggish reactions. |

Step-by-Step Methodology

Step 1: Preparation

-

Charge a reaction vessel with Indoline-5-sulfonamide (1.0 eq) and anhydrous Acetonitrile (0.1 M concentration relative to substrate).

-

Add

(2.5 eq) and stir at Room Temperature (RT) for 15 minutes. Note: This ensures the base is well-dispersed.

Step 2: Addition 3. Add 1-bromo-2-chloroethane (3.0 eq) in a single portion. 4. Optional: Add catalytic NaI (0.1 eq) if the substrate is sterically hindered.

Step 3: Reaction 5. Heat the mixture to 60°C . 6. Monitor by TLC (System: EtOAc/Hexane 1:1) or LCMS.

- Target: Disappearance of Indoline starting material (

- Product: Higher

- Duration: Typically 4–12 hours.

Step 4: Workup

7. Cool to RT. Filter off the solid inorganic salts (

- Caution: 1-bromo-2-chloroethane is toxic; use a high-efficiency trap on the rotovap.

- Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

- Dry over

Step 5: Purification

11. Recrystallize from EtOH/Water or purify via Silica Gel Chromatography (Gradient: 0

Process Workflow Diagram

Figure 2: Operational workflow ensuring removal of inorganic byproducts and excess toxic reagents.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dimer Formation | Insufficient electrophile. | Increase 1-bromo-2-chloroethane to 4.0–5.0 eq. The excess is easily recovered during concentration. |

| Low Conversion | Poor solubility or 'Hard' leaving group. | Switch solvent to DMF (increases reaction rate significantly). Add 10 mol% NaI (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide in situ. |

| Sulfonamide Alkylation | Base too strong or Temp too high. | Ensure strictly anhydrous conditions. Do not use NaH. Lower temperature to 50°C. |

| Elimination (Vinyl byproduct) | Temperature too high. | 1-bromo-2-chloroethane can undergo E2 elimination to form vinyl chloride derivatives if heated >90°C with strong base. Keep T < 80°C. |

References

-

National Institutes of Health (NIH). (2004). The first regioselective palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines.[2] Organic Letters.[2][3] Retrieved from [Link]

-

MDPI. (2020). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Retrieved from [Link]

Sources

- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The first regioselective palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines with internal alkynes: a new approach to 2,3-disubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoline synthesis [organic-chemistry.org]

Application Note: Strategic Utilization of 1-(2-Chloroethyl)indoline-5-sulfonamide in Tricyclic Compound Synthesis

The following Application Note is structured to provide a comprehensive, technical guide on utilizing 1-(2-Chloroethyl)indoline-5-sulfonamide as a strategic building block. This guide focuses on its dual utility: generating linked tricyclic pharmacophores (specifically 5-HT6/D2 receptor ligands) and accessing fused tricyclic scaffolds (pyrrolo[3,2,1-ij]quinolines) via intramolecular cyclization.

Executive Summary

This guide details the synthetic protocols for employing 1-(2-Chloroethyl)indoline-5-sulfonamide (CAS: Variable/Derivative) as a linchpin scaffold. This molecule combines a nucleophilic-masked electrophile (the N-chloroethyl "nitrogen mustard" moiety) with a stable, polar anchoring group (the C5-sulfonamide).

Its primary application lies in the synthesis of tricyclic CNS-active agents (Indoline-Linker-Heterocycle architectures) and fused tricyclic cores (Pyrrolo-quinoline derivatives). These compounds are critical in the development of 5-HT6 antagonists, Carbonic Anhydrase (CA) inhibitors, and multi-target antipsychotics.

Mechanistic Insight & Reactivity Profile

The utility of 1-(2-Chloroethyl)indoline-5-sulfonamide rests on the "Push-Pull" electronic character of the indoline core:

-

The "Pull" (Sulfonamide at C5): The electron-withdrawing sulfonamide group (-SO₂NH₂) at the para position relative to the nitrogen decreases the electron density of the indoline ring. This prevents premature oxidation to indole and stabilizes the molecule against non-specific electrophilic attacks.

-

The "Push" (N1-Chloroethyl): The nitrogen lone pair, although modulated by the C5-sulfonamide, remains sufficiently nucleophilic to drive the formation of a transient, highly reactive aziridinium ion intermediate. This species is the actual "building block" that reacts with external nucleophiles (Pathway A) or internal electrophiles (Pathway B).

Pathway Logic Diagram (Graphviz)

Figure 1: Divergent synthetic pathways for 1-(2-Chloroethyl)indoline-5-sulfonamide. The aziridinium intermediate is the kinetic gateway to both linked and fused tricyclic systems.

Protocol A: Synthesis of Linked Tricyclic 5-HT6 Ligands

Target: Synthesis of 1-[2-(4-Arylpiperazin-1-yl)ethyl]indoline-5-sulfonamide derivatives. Application: High-affinity ligands for Serotonin (5-HT6) and Dopamine (D2) receptors.

Rationale

This protocol utilizes the Finkelstein reaction conditions to enhance the leaving group ability of the chloride (Cl → I), facilitating the attack of secondary amines (piperazines) via the aziridinium intermediate.

Materials

-

Substrate: 1-(2-Chloroethyl)indoline-5-sulfonamide (1.0 equiv)

-

Nucleophile: 1-(2-Methoxyphenyl)piperazine (or similar aryl-piperazine) (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Catalyst: Sodium Iodide (NaI) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (dry)

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with 1-(2-Chloroethyl)indoline-5-sulfonamide (10 mmol) and dry MeCN (50 mL). Add NaI (1 mmol) and stir for 15 minutes at Room Temperature (RT) to generate the in situ iodo-analog.

-

Nucleophile Addition: Add K₂CO₃ (30 mmol) followed by the aryl-piperazine (12 mmol).

-

Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and a lower spot (amine product) should appear.

-

-

Work-up:

-

Cool to RT and filter off inorganic salts (KCl, KI, excess K₂CO₃).

-

Concentrate the filtrate in vacuo.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).[1]

-

-

Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Data Validation: Expected Yields & Shifts

| Parameter | Expected Value | Notes |

| Yield | 75% – 88% | Lower yields in DMF due to work-up loss; MeCN preferred. |

| ¹H NMR (Ethyl Linker) | Distinct triplets indicating successful N-alkylation. | |

| MS (ESI) | [M+H]⁺ | Consistent with MW of tricyclic adduct. |

Protocol B: Synthesis of Fused Tricyclic Pyrrolo-Quinolines

Target: Synthesis of 8-sulfamoyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline. Application: Rigidified tricyclic cores for kinase inhibition or novel scaffold libraries.

Rationale

This advanced protocol forces an intramolecular Friedel-Crafts alkylation. The electrophilic ethyl chain cyclizes onto the C7 position (ortho to the indoline nitrogen). This is challenging due to the strain of forming the fused 6-membered ring, but feasible with Lewis Acid catalysis.

Materials

-

Substrate: 1-(2-Chloroethyl)indoline-5-sulfonamide (1.0 equiv)

-

Lewis Acid: Aluminum Chloride (AlCl₃) (2.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene

Step-by-Step Methodology

-

Preparation: In a flame-dried flask under Argon, dissolve the substrate (5 mmol) in dry DCE (20 mL).

-

Lewis Acid Addition: Cool to 0°C. Add AlCl₃ (12.5 mmol) portion-wise. Caution: Exothermic.

-

Cyclization: Allow to warm to RT, then heat to reflux (83°C) for 4–6 hours.

-

Mechanistic Note: The AlCl₃ complexes with the sulfonamide oxygen and the chloro-group, increasing electrophilicity to overcome the ring strain.

-

-

Quench: Cool to 0°C. Carefully quench with ice-water/HCl (1M) to break Aluminum complexes.

-

Extraction: Extract with DCM (3x). The product is often less polar than the open-chain precursor due to rigidification.

-

Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for this rigid tricyclic system.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete Aziridinium formation | Add catalytic KI or NaI (Finkelstein condition) to accelerate the reaction. |

| Dimerization | Intermolecular reaction of two substrate molecules | Maintain high dilution (0.1 M) or slow addition of the substrate. |

| Sulfonamide Hydrolysis | Conditions too acidic/basic at high temp | Avoid strong aqueous acids/bases at reflux. The sulfonamide is stable in anhydrous K₂CO₃/MeCN. |

| No Cyclization (Protocol B) | Deactivation by Sulfonamide | The C5-sulfonamide deactivates the ring. Increase AlCl₃ load or switch to microwave irradiation (150°C, 30 min). |

References

-

Indoline Sulfonamide Synthesis & Activity

- Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel

- Source: Int. J. Mol. Sci. 2022, 23(23), 14612.

-

URL:[Link]

- Title: Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands (US Patent 8,318,725).

-

Pyrrolo[1,2-a]indole Synthetic Methodologies

-

Aziridinium Ion Mechanism

- Title: The Chemistry of Aziridinium Ions.

- Source: Chemical Reviews.

-

URL:[Link]

Sources

Application Note: Cyclization of 1-(2-chloroethyl)indoline Derivatives

This Application Note and Protocol guide details the procedure for the cyclization of 1-(2-chloroethyl)indoline derivatives. The primary transformation described is the intramolecular Friedel-Crafts alkylation to form the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline (commonly referred to as Lilolidine ) scaffold.[1] This tricyclic system is a critical pharmacophore in medicinal chemistry, known for its restricted conformational flexibility and improved metabolic stability compared to open-chain analogs.[1]

Executive Summary & Strategic Rationale

The cyclization of 1-(2-chloroethyl)indoline represents a strategic entry into the pyrrolo[3,2,1-ij]quinoline (lilolidine) class of tricyclic heterocycles. Unlike intermolecular annulations, this intramolecular transformation leverages the inherent nucleophilicity of the indoline nitrogen to generate a reactive aziridinium intermediate, or utilizes Lewis acid catalysis to effect a direct Friedel-Crafts alkylation at the C-7 position.

Key Technical Advantages:

-

Atom Economy: Intramolecular reaction with stoichiometric efficiency.

-

Scaffold Rigidity: Converts a flexible N-alkyl chain into a fused tricyclic system, reducing entropic penalties in ligand-receptor binding.

-

Scalability: The protocol utilizes robust Lewis acid catalysis amenable to gram-scale synthesis.

Safety Directive: Nitrogen Mustard Handling

CRITICAL WARNING: 1-(2-chloroethyl)indoline derivatives are chemically classified as Nitrogen Mustards . They possess potent alkylating properties and are severe vesicants (blistering agents).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Wear a full-face shield over safety goggles during the addition of Lewis acids.

-

Decontamination: Prepare a quench solution of 5% sodium thiosulfate (Na₂S₂O₃) and 5% sodium bicarbonate (NaHCO₃) in water. All glassware and spills must be treated with this solution for 30 minutes before cleaning to neutralize active alkylating species.

Reaction Mechanism & Pathway Analysis

The transformation proceeds via an intramolecular electrophilic aromatic substitution. Two mechanistic pathways are proposed depending on the activation method:

-

Path A (Thermal/Kinetic): Formation of a transient, highly electrophilic aziridinium ion followed by ring-opening attack by the C-7 aromatic carbon.

-

Path B (Lewis Acid Catalyzed): Activation of the C-Cl bond by Aluminum Chloride (AlCl₃), generating a carbocation-like complex that undergoes Friedel-Crafts alkylation at C-7.

Mechanistic Visualization

[2][3][4][5][6]

Detailed Experimental Protocol

Protocol A: Lewis Acid-Catalyzed Cyclization (Standard Method)

This method is preferred for its reproducibility and high yield. It utilizes Aluminum Chloride (AlCl₃) to drive the reaction at moderate temperatures.

Reagents & Equipment:

-

Substrate: 1-(2-chloroethyl)indoline (1.0 equiv)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 – 1.5 equiv)[1]

-

Solvent: 1,2-Dichlorobenzene (high boiling, inert) or Dichloromethane (DCM) for milder conditions.[1]

-

Apparatus: 3-neck round bottom flask, reflux condenser, N₂ inlet, internal temperature probe.[1]

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry the glassware and cool under a stream of dry Nitrogen. Charge the flask with 1,2-Dichlorobenzene (10 mL/g substrate) .

-

Substrate Dissolution: Add 1-(2-chloroethyl)indoline to the solvent. Stir at Room Temperature (RT) until fully dissolved.

-

Catalyst Addition: Cool the solution to 0–5 °C using an ice bath. Add AlCl₃ portion-wise over 15 minutes. Note: Exothermic reaction. Control internal temperature <10 °C.

-

Reaction Phase:

-

Allow the mixture to warm to RT over 30 minutes.

-

Heat the reaction mixture to 120 °C (if using dichlorobenzene) or Reflux (if using DCM, though DCM may require longer times).

-

Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours at 120 °C. Look for the disappearance of the starting material (M+) and appearance of the cyclized product (M-HCl mass shift is not observed directly in cation mode, but retention time shifts significantly; chemically, HCl is lost). Correction: The molecular formula changes from C₁₀H₁₂ClN to C₁₀H₁₁N. Mass loss: 36.5 Da (HCl).

-

-

Quenching: Cool the mixture to 0 °C. Carefully quench by dropwise addition of ice-cold water (highly exothermic hydrolysis of aluminum salts).

-

Work-up:

-

Basify the aqueous layer to pH ~10 using 10% NaOH .

-

Extract with Ethyl Acetate (3 x vol) .

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The lilolidine product is typically a viscous oil or low-melting solid.

Data Summary Table: Optimization Parameters

| Parameter | Condition A (Mild) | Condition B (Aggressive) | Outcome Note |

| Solvent | Dichloromethane (DCM) | 1,2-Dichlorobenzene | DCM is easier to remove; Dichlorobenzene required for difficult substrates. |

| Temperature | 40 °C (Reflux) | 120–140 °C | Higher temp favors C-7 alkylation over intermolecular dimerization. |

| Catalyst | AlCl₃ (1.1 equiv) | AlCl₃ (2.0 equiv) | Excess catalyst ensures full activation but complicates quenching. |

| Concentration | 0.1 M | 0.5 M | High Dilution (0.05-0.1 M) is critical to prevent intermolecular polymerization. |

Characterization & Validation

Successful cyclization is validated by specific spectroscopic signatures.

1. ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

Loss of Symmetry: The ethyl chain signals of the precursor (two triplets) transform into distinct multiplet patterns corresponding to the fused 6-membered ring.

-

Aromatic Region: The precursor (indoline) has 4 aromatic protons. The product (lilolidine) has 3 aromatic protons (loss of the C-7 proton). The pattern typically shows a doublet, triplet, doublet (or similar meta/ortho coupling) indicating 1,2,3-trisubstitution on the benzene ring.[1]

-

Shift: The methylene protons adjacent to the nitrogen in the new ring appear at ~3.0–3.2 ppm.

2. Mass Spectrometry:

-

Precursor: [M+H]⁺ = X (contains Cl isotope pattern 3:1).

-

Product: [M+H]⁺ = X - 36. (Loss of HCl). Absence of Chlorine isotope pattern is the definitive confirmation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dimerization/Polymerization | Concentration too high. | Dilute reaction to <0.05 M to favor intramolecular reaction. |

| Incomplete Conversion | Catalyst deactivation (wet solvent). | Use freshly sublimed AlCl₃ and anhydrous solvents. |

| Hydrolysis Product (Alcohol) | Moisture ingress during reaction. | Ensure strict N₂ atmosphere; check solvent water content (Karl Fischer). |

| Black Tar Formation | Temperature too high / Decomposition. | Lower temp to 80 °C; reduce reaction time; ensure inert atmosphere. |

References

-

Original Synthesis of Lilolidine

- Process: Reaction of indoline with 1-bromo-2-chloroethane followed by thermal cycliz

-

Source:J. Chem. Soc., Perkin Trans.[1] 1, 1972 , 105-109.

-

Friedel-Crafts Cyclization of N-Haloalkyl Indoles

-

Safety of Nitrogen Mustards

-

General Indoline Functionalization

- Context: "Synthesis of Indoles via Intermolecular and Intramolecular Cycliz

-

Source:Molecules, 2013 , 18(6), 6423-6441.[1]

Sources

- 1. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]

- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen mustard (HN-2) - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Nucleophilic Substitution on 2-Chloroethyl Groups

This Application Note provides a comprehensive technical guide for optimizing nucleophilic substitution reactions on 2-chloroethyl scaffolds. It moves beyond standard textbook definitions to address the specific kinetic and mechanistic challenges posed by this substrate class—specifically the competition between direct

Executive Summary

The 2-chloroethyl group (

This guide details the reaction conditions required to maximize substitution yields while suppressing elimination to vinyl species. It includes specific protocols for Finkelstein activation , Aziridinium/Episulfonium trapping , and Direct Substitution .

Mechanistic Pathways & Decision Logic

The reactivity of a 2-chloroethyl group is dictated by the atom at the

Pathway Analysis

-

Pathway A: Direct

: Occurs with simple alkyl chains or electron-deficient -

Pathway B: Anchimeric Assistance (

): Occurs with electron-rich -

Pathway C: Elimination (

): The dominant side reaction, favored by strong, hard bases (e.g., alkoxides) and high temperatures.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the

Caption: Mechanistic divergence of 2-chloroethyl substrates. Y=N/S leads to rapid intramolecular cyclization (Red), while Y=O/C follows standard bimolecular substitution (Green).

Critical Reaction Parameters

Solvent Selection

Solvent choice is the single most impactful variable.

-

For Direct

(Ethers/Alkyls): Use Polar Aprotic solvents (DMF, DMSO, NMP).[1] These solvate the cation but leave the nucleophilic anion "naked" and reactive.-

Data Point: Reaction rates in MeCN are typically ~5000x faster than in MeOH for

reactions [1].

-

-

For Anchimeric Assistance (Amines/Sulfides): Use Polar Protic or non-nucleophilic polar solvents (MeCN, Water/Alcohol mixes).

-

Reasoning: Highly polar solvents stabilize the transition state leading to the charged aziridinium/episulfonium intermediate. However, avoid nucleophilic solvents (like pure EtOH) that can compete with your intended nucleophile.

-

Base Selection

Avoid hard bases (alkoxides, hydroxides) if possible, as they promote E2 elimination to vinyl compounds.

-

Recommended:

, -

For Thiol Nucleophiles: Generate the thiolate in situ using

in DMF to ensure high nucleophilicity without high basicity.

Experimental Protocols

Protocol A: The Finkelstein Activation (For Unreactive Substrates)

Use this when the 2-chloroethyl group is attached to an ether or electron-withdrawing group and direct substitution is sluggish.

Principle: Convert the poor leaving group (Cl) into an excellent one (I) in situ using NaI.

Materials:

-

Substrate: 1.0 equiv.

-

Reagent: Sodium Iodide (NaI), 1.5 – 2.0 equiv.

-

Solvent: Anhydrous Acetone (0.5 M concentration).

Procedure:

-

Dissolution: Dissolve the 2-chloroethyl substrate in anhydrous acetone under

. -

Activation: Add NaI in one portion. The solution may turn yellow/orange.

-

Reaction: Stir at reflux (56 °C) for 2–4 hours. A white precipitate (NaCl) will form, driving the equilibrium (Le Chatelier’s principle) [2].

-

Substitution:

-

Option 1 (One-pot): If the nucleophile is soluble in acetone, add it directly with a mild base (

). -

Option 2 (Isolation): Filter off NaCl, concentrate the filtrate to obtain the crude iodo-intermediate (unstable, use immediately), and redissolve in DMF for reaction with the nucleophile.

-

Protocol B: Substitution on 2-Chloroethyl Amines (Nitrogen Mustards)